4-Bromo-benzooxazole-2-carbaldehyde hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

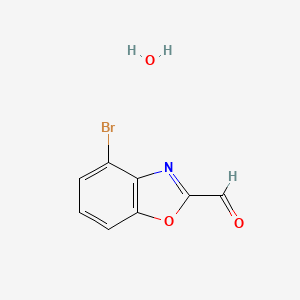

4-Bromo-benzooxazole-2-carbaldehyde hydrate is a chemical compound with the molecular formula C8H6BrNO3 and a molecular weight of 244.04 g/mol . It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a bromine atom attached to a benzooxazole ring, and a carbaldehyde group at the 2-position of the ring.

Preparation Methods

The synthesis of 4-Bromo-benzooxazole-2-carbaldehyde hydrate typically involves the bromination of benzooxazole followed by formylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and formylation can be achieved using reagents such as Vilsmeier-Haack reagent or formic acid derivatives . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Bromo-benzooxazole-2-carbaldehyde hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-benzooxazole-2-carbaldehyde hydrate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-benzooxazole-2-carbaldehyde hydrate involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar compounds to 4-Bromo-benzooxazole-2-carbaldehyde hydrate include:

4-Chloro-benzooxazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine.

2-Formyl-benzooxazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

4-Bromo-benzothiazole-2-carbaldehyde: Contains a sulfur atom in the ring instead of oxygen, leading to different chemical properties.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the aldehyde group, which allows for a wide range of chemical transformations .

Biological Activity

Introduction

4-Bromo-benzooxazole-2-carbaldehyde hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzooxazole ring with an aldehyde functional group. Its chemical structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 228.04 g/mol |

| Melting Point | 120-122 °C |

| Solubility | Soluble in DMSO and ethanol |

Anticancer Properties

Recent studies have demonstrated that compounds similar to 4-Bromo-benzooxazole-2-carbaldehyde exhibit potent anticancer activity. For instance, derivatives of benzoxazole have been evaluated for their effects on various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of benzoxazole derivatives, several compounds showed significant activity against various cancer cell lines including HepG2 (liver cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. Notably, compounds exhibited IC50 values ranging from 2.14 to 19.34 µM, indicating their potential as therapeutic agents against cancer .

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Kinase Activity : Compounds in this class have been shown to inhibit key protein kinases such as EGFR and VEGFR-2, which are crucial in cancer progression. For example, one derivative demonstrated an IC50 value of 0.56 µM against VEGFR-2, highlighting its potential in targeting angiogenesis .

- Induction of Apoptosis : Research indicates that certain benzoxazole derivatives can induce apoptosis in cancer cells. A specific compound increased the percentage of apoptotic cells significantly compared to controls, suggesting a mechanism that promotes programmed cell death .

Table 2: Summary of Biological Activities

| Activity Type | Cell Line | IC50 (µM) |

|---|---|---|

| Antiproliferative | HepG2 | 6.83 |

| Antiproliferative | MCF-7 | 3.64 |

| VEGFR-2 Inhibition | N/A | 0.56 |

| Apoptosis Induction | HeLa | Significant increase |

Recent Studies

- Design and Synthesis : A series of benzoxazole derivatives were synthesized and evaluated for their biological activity, revealing promising results in inhibiting tumor growth and inducing apoptosis .

- Molecular Docking Studies : These studies provided insights into the binding interactions between the compounds and their targets, confirming the significance of specific functional groups in enhancing biological activity .

- Comparative Analysis : The biological activities of this compound were compared with other similar compounds, demonstrating distinct reactivity patterns and varying degrees of potency against different molecular targets .

Properties

Molecular Formula |

C8H6BrNO3 |

|---|---|

Molecular Weight |

244.04 g/mol |

IUPAC Name |

4-bromo-1,3-benzoxazole-2-carbaldehyde;hydrate |

InChI |

InChI=1S/C8H4BrNO2.H2O/c9-5-2-1-3-6-8(5)10-7(4-11)12-6;/h1-4H;1H2 |

InChI Key |

YAUKIIGZWRFBMT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)N=C(O2)C=O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.